molecular formula C18H12BrNO4 B2495734 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 847044-98-8

2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2495734
CAS No.: 847044-98-8
M. Wt: 386.201
InChI Key: WAVRULMFLSYQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a chromen-4-one derivative featuring a bromophenoxy substituent at position 3, a methyl group at position 2, and an acetonitrile moiety at position 7. The compound’s molecular formula is C₁₈H₁₃BrNO₄, with a molecular weight of approximately 404.22 g/mol (calculated). The acetonitrile group at position 7 enhances polarity and serves as a functional handle for further chemical modifications, such as hydrolysis to carboxylic acids or conversion to amides.

Synthesis typically involves nucleophilic substitution under basic conditions. For instance, analogous compounds are prepared by reacting hydroxycoumarin derivatives with chloroacetonitrile in the presence of potassium carbonate, followed by reflux in acetone or acetonitrile .

Properties

IUPAC Name

2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO4/c1-11-18(24-15-5-3-2-4-14(15)19)17(21)13-7-6-12(22-9-8-20)10-16(13)23-11/h2-7,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVRULMFLSYQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the cyclization of ortho-hydroxyacetophenone derivatives using hypervalent iodine reagents . The bromophenoxy group can be introduced through a nucleophilic substitution reaction using 2-bromophenol and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, such as palladium nanoparticles, and optimizing reaction parameters like temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted chromenone compounds .

Scientific Research Applications

2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The chromenone core can participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of structurally related compounds (Table 1) and their key features:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name Position 2 Position 3 Position 7 Molecular Weight (g/mol) Notable Features References
Target Compound Methyl 2-Bromophenoxy Acetonitrile 404.22 Bromine (ortho) enhances steric hindrance; nitrile group for reactivity.
[3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxyacetonitrile - 3-Methoxyphenoxy Acetonitrile 323.3 Methoxy group improves solubility; lower molecular weight.
2-((3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile Methyl 4-Bromophenyl Acetonitrile 404.22 Bromine (para) reduces steric effects compared to ortho substitution.
2-((3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile Trifluoromethyl 2-Methoxyphenyl Acetonitrile ~425 (estimated) CF₃ group increases lipophilicity; methoxy enhances metabolic stability.
([3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy)acetic acid Methyl 2-Bromophenoxy Carboxylic acid 405.20 Carboxylic acid improves water solubility; potential for salt formation.
2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide Benzyl - Acetamide 376.38 Acetamide enhances hydrogen-bonding capacity; benzyl group adds bulk.

Key Insights

Acetonitrile vs. Carboxylic Acid/Amide: The nitrile group in the target compound offers a reactive site for further transformations, whereas carboxylic acids (e.g., ) or amides (e.g., ) improve aqueous solubility and biocompatibility . Electron-Donating Groups: Methoxy substituents (e.g., ) enhance solubility and metabolic stability by reducing oxidative degradation .

Synthetic Pathways :

  • Most derivatives are synthesized via nucleophilic aromatic substitution or alkylation. For example, and highlight the use of K₂CO₃ as a base and reflux conditions in polar aprotic solvents .
  • The trifluoromethyl group in ’s compound likely requires specialized fluorination reagents or precursors, increasing synthetic complexity .

Biological and Industrial Relevance :

  • Brominated derivatives (e.g., target compound, ) are valuable in drug discovery due to bromine’s role as a leaving group in cross-coupling reactions .
  • Acetamide derivatives (e.g., ) are explored as kinase inhibitors or antimicrobial agents due to their hydrogen-bonding capacity .

Biological Activity

The compound 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • A bromophenoxy group.
  • A chromenone core (4-oxo-4H-chromen).
  • An acetonitrile moiety.

This unique arrangement contributes to its potential biological effects, including enzyme inhibition and cytotoxicity against cancer cells.

Biological Activity Overview

Research indicates that compounds similar to 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that chromenone derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxicity against breast cancer cell lines such as MCF-7, with IC50 values indicating significant inhibitory effects .
  • Enzyme Inhibition :
    • The compound is investigated for its potential to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. Inhibitory effects on these enzymes suggest a role in anti-inflammatory applications .
  • Antioxidant Activity :
    • Chromenone derivatives are known to possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .

The biological activity of 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is attributed to its interaction with various molecular targets:

  • Protein-Ligand Interactions : Molecular docking studies indicate that the compound can form hydrogen and halogen bonds with target proteins, enhancing its binding affinity and biological effects .
  • Signal Transduction Modulation : The bromophenoxy group may influence cellular signaling pathways, leading to altered gene expression and metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityIC50 Value
13bCOX Inhibition15.2 μM
23eLOX Inhibition18.1 μM
32bCytotoxicity (MCF-7)< 10 μM

These findings illustrate the potential of bromophenoxy-substituted chromenones in therapeutic applications, particularly in oncology and inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.